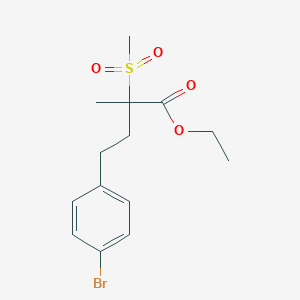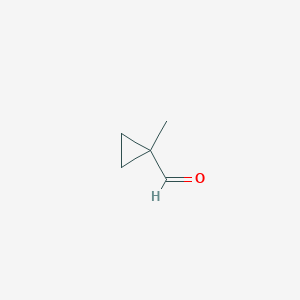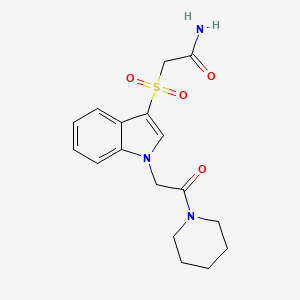
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a heterocyclic organic compound belonging to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be accomplished through multiple routes. One common synthetic pathway involves the reaction of 8-mercapto-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction conditions typically include:
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions can convert the compound to its thiol form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The benzylthio group can undergo nucleophilic substitution reactions with halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-CPBA
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: DMF, dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones (oxidation)
Thiols (reduction)
Substituted purine derivatives (substitution)
Scientific Research Applications
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: : This compound is used as a building block for the synthesis of more complex molecules.
Biology: : It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: : The compound is being investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: : It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate biochemical pathways and cellular functions. For example, it may inhibit the activity of specific kinases or interfere with nucleotide synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(methylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
8-(phenylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
8-(benzylthio)-3-ethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its benzylthio group confers enhanced lipophilicity, potentially improving its cell permeability and bioavailability compared to similar compounds.
This compound's distinct features make it a valuable tool in scientific research and a promising candidate for various applications.
Properties
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-8-10-15(11-9-14)12-25-17-18(24(2)20(27)23-19(17)26)22-21(25)28-13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLJVLBRPNIOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2867253.png)





![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)


![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2867267.png)




